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Compound of Interest

Compound Name:
2-(2-Hydroxyethoxy)ethyl

benzoate

Cat. No.: B1670533 Get Quote

This technical guide provides an in-depth analysis of the spectral data for 2-(2-
Hydroxyethoxy)ethyl benzoate, also known as diethylene glycol monobenzoate. Designed for

researchers, scientists, and professionals in drug development, this document elucidates the

predicted and experimental spectral characteristics of the molecule. In the absence of a

complete public spectral database for this specific compound, this guide synthesizes data from

structurally analogous molecules to provide a robust predictive framework. This approach not

only offers a detailed characterization of the target molecule but also serves as an instructional

case study in spectral interpretation.

The molecular structure of 2-(2-Hydroxyethoxy)ethyl benzoate is foundational to

understanding its spectral properties. The molecule contains a benzene ring, an ester

functional group, an ether linkage, and a primary alcohol. Each of these components gives rise

to characteristic signals in various spectroscopic techniques.

Molecular Structure and Proton Labeling
To facilitate a clear discussion of the NMR data, the protons in 2-(2-Hydroxyethoxy)ethyl
benzoate are systematically labeled as shown in the diagram below. This labeling convention

will be used throughout the guide to correlate specific protons with their expected spectral

signals.

Caption: Labeled structure of 2-(2-Hydroxyethoxy)ethyl benzoate.
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¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of hydrogen atoms. The predicted ¹H

NMR spectrum of 2-(2-Hydroxyethoxy)ethyl benzoate is based on established chemical shift

principles and comparison with structurally similar compounds.

Predicted ¹H NMR Data
The predicted chemical shifts (δ), multiplicities, and integrations for each proton in 2-(2-
Hydroxyethoxy)ethyl benzoate are summarized in the table below. These predictions are

based on the analysis of related structures such as 2-hydroxyethyl benzoate and ethyl

benzoate.[1]

Protons Predicted δ (ppm) Multiplicity Integration

Ha, He 8.0 - 8.1 Doublet of doublets 2H

Hc 7.5 - 7.6 Triplet 1H

Hb, Hd 7.4 - 7.5 Triplet 2H

Hf 4.4 - 4.5 Triplet 2H

Hg 3.8 - 3.9 Triplet 2H

Hh 3.7 - 3.8 Triplet 2H

Hi 3.6 - 3.7 Triplet 2H

H (OH) 2.5 - 3.5 Singlet (broad) 1H

Interpretation and Rationale
Aromatic Protons (Ha-He): The protons on the benzene ring are the most deshielded due to

the anisotropic effect of the aromatic ring current and the electron-withdrawing effect of the

ester group. The ortho protons (Ha, He) are expected to be the most downfield, appearing as

a doublet of doublets around 8.0-8.1 ppm. The para proton (Hc) will likely be a triplet around
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7.5-7.6 ppm, and the meta protons (Hb, Hd) will also appear as a triplet in the 7.4-7.5 ppm

region.[1]

Ester Methylene Protons (Hf): The protons on the methylene group adjacent to the ester

oxygen (Hf) are deshielded by the electronegative oxygen and the carbonyl group, and are

expected to resonate as a triplet around 4.4-4.5 ppm.

Ether Methylene Protons (Hg, Hh): The methylene protons in the ethylene glycol chain (Hg,

Hh) are in an ether environment, leading to a chemical shift in the range of 3.7-3.9 ppm.

They will appear as triplets due to coupling with their neighboring methylene groups.

Alcohol Methylene Protons (Hi): The methylene protons adjacent to the terminal hydroxyl

group (Hi) are expected to be the most upfield of the aliphatic chain protons, with a predicted

chemical shift of 3.6-3.7 ppm as a triplet.

Hydroxyl Proton (H-OH): The hydroxyl proton signal is typically a broad singlet, and its

chemical shift can vary depending on concentration, temperature, and solvent. It is predicted

to appear between 2.5 and 3.5 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy of the obtained data.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-(2-Hydroxyethoxy)ethyl benzoate.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Tune and shim the instrument to ensure a homogeneous magnetic field.

Data Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Set appropriate parameters, including a sufficient number of scans to achieve a good

signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each

unique carbon atom in a molecule gives a distinct signal.

Predicted ¹³C NMR Data
The predicted chemical shifts for the carbon atoms in 2-(2-Hydroxyethoxy)ethyl benzoate are

listed below. These predictions are supported by data from analogous compounds.[1][2][3]
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Carbon Atom Predicted δ (ppm)

C=O (ester) 166 - 167

C (quaternary, aromatic) 130 - 131

CH (aromatic, para) 133 - 134

CH (aromatic, ortho) 129 - 130

CH (aromatic, meta) 128 - 129

CH₂ (ester-adjacent) 69 - 70

CH₂ (ether) 70 - 71

CH₂ (ether) 67 - 68

CH₂ (alcohol-adjacent) 61 - 62

Interpretation and Rationale
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, with an expected

chemical shift in the range of 166-167 ppm.[2]

Aromatic Carbons: The aromatic carbons resonate between 128 and 134 ppm. The

quaternary carbon attached to the ester group is expected around 130-131 ppm. The para

carbon will be the most deshielded of the protonated aromatic carbons (133-134 ppm),

followed by the ortho (129-130 ppm) and meta (128-129 ppm) carbons.[1]

Aliphatic Carbons: The chemical shifts of the carbons in the ethylene glycol chain are

influenced by the adjacent oxygen atoms. The carbon adjacent to the ester oxygen is

predicted to be around 69-70 ppm. The two central ether carbons will have slightly different

environments, resonating around 70-71 ppm and 67-68 ppm. The carbon adjacent to the

terminal hydroxyl group is expected to be the most upfield in this chain, at approximately 61-

62 ppm.[3]

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation:
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Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of

deuterated solvent.

Instrument Setup:

Use a high-resolution NMR spectrometer with a broadband probe.

Tune the probe to the ¹³C frequency.

Data Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

Use a sufficient number of scans and a suitable relaxation delay to ensure accurate

integration (if quantitative analysis is needed).

Optionally, run DEPT (Distortionless Enhancement by Polarization Transfer) experiments

(DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

Data Processing:

Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing,

baseline correction).

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
The key functional groups in 2-(2-Hydroxyethoxy)ethyl benzoate and their expected IR

absorption frequencies are presented below, with reference to standard IR correlation tables.[4]

[5][6]
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Functional Group Vibration
Predicted
Wavenumber
(cm⁻¹)

Intensity

O-H (alcohol) Stretching 3500 - 3200 Strong, broad

C-H (aromatic) Stretching 3100 - 3000 Medium

C-H (aliphatic) Stretching 3000 - 2850 Medium

C=O (ester) Stretching 1725 - 1705 Strong

C=C (aromatic) Stretching 1600, 1475 Medium-Weak

C-O (ester) Stretching 1300 - 1000 Strong

C-O (ether) Stretching 1150 - 1085 Strong

C-O (alcohol) Stretching 1050 Strong

Interpretation and Rationale
The IR spectrum is expected to be dominated by a few key features:

A strong, broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H

stretching of the alcohol group.

A very strong, sharp peak around 1720 cm⁻¹ corresponding to the C=O stretch of the

conjugated ester.

A complex region between 1300 cm⁻¹ and 1000 cm⁻¹, known as the fingerprint region, which

will contain strong C-O stretching bands from the ester, ether, and alcohol groups. The

presence of a strong band around 1100 cm⁻¹ would be indicative of the C-O-C ether linkage.

[7]
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[M]⁺˙
m/z = 210

Benzoyl Cation
[C₇H₅O]⁺
m/z = 105

- ∙OCH₂CH₂OCH₂CH₂OH

Benzoic Acid Cation
[C₇H₆O₂]⁺˙
m/z = 122

- C₂H₄O

Phenyl Cation
[C₆H₅]⁺
m/z = 77

- CO

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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